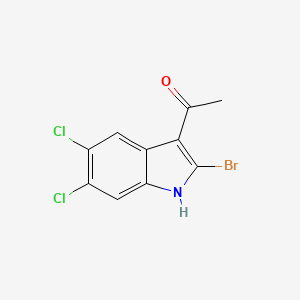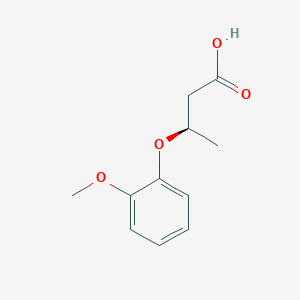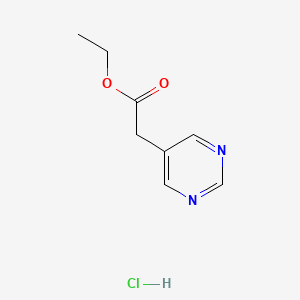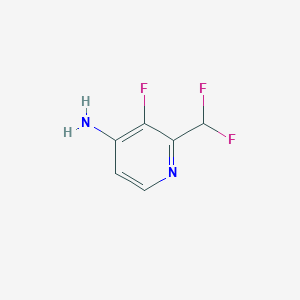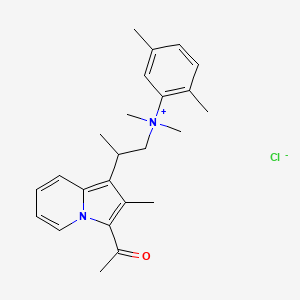
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride: is a complex organic compound with a unique structure that includes an indolizine ring and a benzenaminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride typically involves multiple steps, starting with the preparation of the indolizine ring. The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. The acetyl group is then introduced via an acetylation reaction.
The next step involves the alkylation of the indolizine ring with a propyl group, followed by the introduction of the benzenaminium moiety through a quaternization reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenaminium compounds.
Applications De Recherche Scientifique
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N-dimethylbenzenaminium chloride
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,4-tetramethylbenzenaminium chloride
Uniqueness
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride is unique due to its specific structural features, such as the position of the methyl groups on the benzenaminium ring
Propriétés
Formule moléculaire |
C24H31ClN2O |
|---|---|
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-(2,5-dimethylphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H31N2O.ClH/c1-16-11-12-17(2)22(14-16)26(6,7)15-18(3)23-19(4)24(20(5)27)25-13-9-8-10-21(23)25;/h8-14,18H,15H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
HNGFEZFIEUIVGL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)[N+](C)(C)CC(C)C2=C3C=CC=CN3C(=C2C)C(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


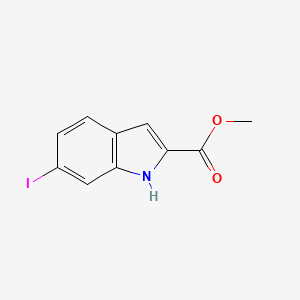


![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
